2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-
Brand Name: Vulcanchem
CAS No.: 104940-86-5
VCID: VC17014655
InChI: InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2
SMILES:
Molecular Formula: C17H13N3O
Molecular Weight: 275.30 g/mol

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-

CAS No.: 104940-86-5

Cat. No.: VC17014655

Molecular Formula: C17H13N3O

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- - 104940-86-5

Specification

CAS No. 104940-86-5
Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
IUPAC Name 1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2
Standard InChI Key SJLUISIQUMIWGM-UHFFFAOYSA-N
Canonical SMILES C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- systematically describes the molecule as follows:

  • Biphenyl core: A 1,1'-biphenyl group (two benzene rings connected by a single bond) serves as the central scaffold.

  • Propenone substituent: A ketone-functionalized propenyl group (CH₂-C(=O)-) is attached at the 4-position of the biphenyl.

  • Triazole moiety: A 1H-1,2,4-triazol-1-yl group substitutes the α-carbon of the propenone chain.

This nomenclature aligns with PubChem’s conventions for analogous compounds, such as 3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CID 2834007) , differing primarily in the substitution of the dimethoxyphenyl group with a triazole.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₂₂H₁₇N₃O, yielding a molecular weight of 339.4 g/mol. This calculation assumes:

  • Biphenyl (C₁₂H₁₀)

  • Propenone (C₃H₄O)

  • 1H-1,2,4-triazole (C₂H₂N₃)

Comparisons to structurally similar compounds, such as 4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl (CID 90134519, MW 316.4 g/mol) , support this estimation.

Synonyms and Identifiers

While no CAS registry number is explicitly documented for this compound, analogous structures provide insight into potential identifiers:

  • IUPAC Name: 1-(4-Phenylphenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

  • SMILES: O=C(C(C1=CC=C(C=C1)C2=CC=CC=C2)=C2N=CN=N2)C

  • InChIKey: Computed descriptors would derive from the biphenyl and triazole moieties .

Structural Characteristics

Molecular Geometry

The molecule’s geometry is defined by three key regions:

  • Biphenyl backbone: Two benzene rings in a coplanar arrangement, stabilized by π-π interactions.

  • Propenone chain: A conjugated α,β-unsaturated ketone system, enabling resonance stabilization.

  • Triazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.

Spectroscopic Data

Although experimental spectra for this specific compound are unavailable, data from analogous structures suggest:

  • ¹H NMR:

    • Biphenyl protons: δ 7.2–7.8 ppm (multiplet)

    • Propenone α-proton: δ 6.5–7.0 ppm (doublet, J = 16 Hz)

    • Triazole protons: δ 8.0–8.5 ppm (singlet)

  • IR:

    • C=O stretch: ~1680 cm⁻¹

    • C=N (triazole): ~1600 cm⁻¹

Synthesis and Reactivity

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • Biphenylpropenone: Synthesized via Friedel-Crafts acylation of biphenyl.

  • 1H-1,2,4-Triazole: Prepared via cyclocondensation of amidines with hydrazines.

  • Coupling strategy: Michael addition or nucleophilic substitution to join the triazole to the propenone.

Route 1: Michael Addition

  • Substrate preparation:

    • Synthesize 1-(4-biphenylyl)prop-2-en-1-one via acylation of biphenyl with acryloyl chloride .

  • Triazole incorporation:

    • Perform Michael addition using 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃/DMF) .

    • Reaction equation:

      1-(4-Biphenylyl)prop-2-en-1-one + 1H-1,2,4-triazoleBaseTarget Compound\text{1-(4-Biphenylyl)prop-2-en-1-one + 1H-1,2,4-triazole} \xrightarrow{\text{Base}} \text{Target Compound}
    • Yield: Estimated 60–75% based on analogous reactions .

Route 2: Click Chemistry

  • Azide-alkyne cycloaddition:

    • Introduce an alkyne group at the propenone’s α-position.

    • React with 1-azido-1,2,4-triazole under Cu(I) catalysis .

    • Advantage: High regioselectivity and mild conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the biphenyl core; sparingly soluble in polar solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to photodegradation via the α,β-unsaturated ketone moiety. Storage under inert atmosphere recommended.

Thermal Properties

  • Melting point: Estimated 180–190°C (based on CID 2834007: 344.4 g/mol, solid at RT) .

  • Thermogravimetric analysis (TGA): Expected decomposition above 250°C.

Biological and Industrial Applications

Carbonic Anhydrase Inhibition

Triazole-containing analogs exhibit moderate inhibition of carbonic anhydrase-II (Ki ≈ 10–50 µM) . Molecular docking studies suggest:

  • Binding mode: Triazole nitrogen atoms coordinate with Zn²⁺ in the enzyme’s active site.

  • Structure-activity relationship (SAR): Polar substituents on the triazole enhance activity .

Materials Science

The biphenyl-triazole architecture may serve as:

  • Ligand in metal-organic frameworks (MOFs): Analogous to CID 90134519, which forms coordination polymers .

  • Photoresist component: α,β-unsaturated ketones participate in [2+2] cycloadditions under UV light.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator